5-Bromo-2-(2-methoxyethoxy)phenol is an organic compound that belongs to the class of bromophenols. Its chemical structure features a bromine atom and a 2-(2-methoxyethoxy) group attached to a phenolic ring. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and material science.
The information regarding 5-Bromo-2-(2-methoxyethoxy)phenol can be sourced from chemical databases and literature, including PubChem and other specialized chemical repositories. The compound is identified by its unique Chemical Abstracts Service number, which allows for precise referencing in scientific communications.
5-Bromo-2-(2-methoxyethoxy)phenol is classified as a halogenated phenol. It is characterized by the presence of a bromine atom, which contributes to its reactivity and potential biological activities. The presence of the methoxyethoxy group enhances its solubility and interaction with biological systems.
The synthesis of 5-Bromo-2-(2-methoxyethoxy)phenol can be achieved through several methodologies, primarily involving bromination reactions. One common approach involves the bromination of 2-(2-methoxyethoxy)phenol using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst.
The molecular formula for 5-Bromo-2-(2-methoxyethoxy)phenol is . Its structure can be represented using various notations:
InChI=1S/C12H17BrO3/c1-15-10-7-6-9(13)8-11(10)14/h6-8,14H,1-5H2
CCOC1=C(C=CC(=C1)Br)O
The compound exhibits specific physical properties that are critical for its application:
5-Bromo-2-(2-methoxyethoxy)phenol can participate in various chemical reactions due to the presence of both the bromine atom and the hydroxyl group:
The reactivity of 5-Bromo-2-(2-methoxyethoxy)phenol can be exploited in synthetic pathways to create more complex molecules, particularly in pharmaceutical chemistry.
The mechanism of action for 5-Bromo-2-(2-methoxyethoxy)phenol primarily involves its interaction with biological macromolecules:
Research into the exact molecular targets and pathways affected by this compound is ongoing, with studies focusing on its potential therapeutic effects.
5-Bromo-2-(2-methoxyethoxy)phenol displays several notable physical properties:
Key chemical properties include:
5-Bromo-2-(2-methoxyethoxy)phenol has several applications across different fields:
This comprehensive overview highlights the significance of 5-Bromo-2-(2-methoxyethoxy)phenol within scientific research and its potential applications across various industries. Further studies are necessary to fully elucidate its mechanisms and expand its utility in practical applications.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: